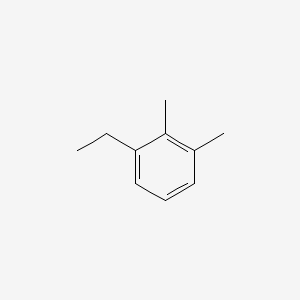

1-Ethyl-2,3-dimethylbenzene

Description

The exact mass of the compound 3-Ethyl-o-xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBBAXISAHIDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865479 | |

| Record name | 3-Ethyl-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-98-2, 29224-55-3 | |

| Record name | 1-Ethyl-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethyldimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029224553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethyl-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57QY9G73K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dimethylbenzene, including its chemical and physical properties, safety information, and relevant experimental protocols.

Chemical Identification and Properties

This compound, also known as 3-Ethyl-o-xylene, is an aromatic hydrocarbon.[1][2] Its unique structure consists of a benzene (B151609) ring substituted with one ethyl and two adjacent methyl groups.[3]

Molecular Formula: C₁₀H₁₄[1][4][5]

Synonyms:

A summary of its key quantitative properties is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 134.22 g/mol | [1][4] |

| Boiling Point | 194 °C | [5] |

| Melting Point | -49.5 °C to -50 °C | [5][6] |

| Density | 0.870 - 0.892 g/cm³ at 20 °C | [5][6] |

| Refractive Index | 1.498 - 1.503 | [5][6] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane (B92381) and ether.[3] | [3] |

| Flash Point | 51 °C | [5] |

| Vapor Pressure | Data not readily available | |

| XLogP3 | 2.86580 | [5] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability | Source |

| Infrared (IR) Spectrum | Available | [2][7] |

| Mass Spectrum (Electron Ionization) | Available | [2][8] |

| UV/Visible Spectrum | Available | [2] |

| Gas Chromatography Data | Available | [2] |

| NMR, HPLC, LC-MS, UPLC | Potentially available from suppliers | [9] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[10][11]

GHS Hazard Statements:

Precautionary Statements (Selected):

-

P264: Wash hands thoroughly after handling.[12]

-

P270: Do not eat, drink or smoke when using this product.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301+P317: IF SWALLOWED: Get medical help.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Prolonged or repeated exposure may cause damage to the kidneys, liver, and blood.[10] It is classified as a Group 3 substance (Unclassifiable as to its carcinogenicity to humans) by IARC.[10] Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of Substituted Ethylbenzenes

A common method for the synthesis of ethyl-substituted benzene derivatives is the Friedel-Crafts alkylation .[13] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide (e.g., chloroethane) or an alkene (e.g., ethene) with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13]

Generalized Friedel-Crafts Alkylation Protocol:

-

Reactant Preparation: The aromatic substrate (in this case, a dimethylbenzene isomer) is dissolved in a suitable inert solvent.

-

Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) is added cautiously to the reaction mixture, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Alkylation: The alkylating agent (e.g., chloroethane (B1197429) or ethene gas) is slowly introduced into the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched by pouring it onto ice and water. This deactivates the catalyst.

-

Extraction: The organic product is extracted from the aqueous layer using an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The extracted product is then purified using techniques such as distillation or column chromatography to isolate the desired this compound from any isomers or byproducts.

A more advanced, one-step production of ethylbenzene (B125841) from syngas and benzene has also been described, utilizing a three-bed catalytic system.[14] This method involves the conversion of syngas to low-carbon olefins, followed by the highly selective alkylation of benzene.[14]

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

- 1. This compound | 933-98-2 | Buy Now [molport.com]

- 2. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound 95% | CAS: 933-98-2 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 8. ez.restek.com [ez.restek.com]

- 9. 933-98-2|this compound|BLD Pharm [bldpharm.com]

- 10. louisville.edu [louisville.edu]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-o-xylene, also known as 1-ethyl-2,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It belongs to the family of substituted xylenes (B1142099) and is of interest in various fields of chemical research and development. A thorough understanding of its physicochemical properties is crucial for its application in synthesis, as a solvent, or for toxicological and environmental fate studies. This guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-o-xylene, details the experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-Ethyl-o-xylene are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₄ | - |

| Molar Mass | 134.22 | g/mol |

| CAS Number | 933-98-2 | - |

| Appearance | Colorless to light yellow liquid | - |

| Density | 0.89 | g/cm³ |

| Melting Point | -50 | °C |

| Boiling Point | 194 | °C |

| Flash Point | 51 | °C |

| Refractive Index | 1.5090 - 1.5130 | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Experimental Protocols

The determination of the physicochemical properties of liquid compounds like 3-Ethyl-o-xylene follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the experimental protocols for measuring the key properties listed above.

Determination of Melting Point

The melting point of 3-Ethyl-o-xylene, which is the temperature at which it changes from a solid to a liquid state, is determined using a capillary method.[1][2][3]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure :

-

A small, powdered sample of solidified 3-Ethyl-o-xylene is packed into a capillary tube to a height of 2-3 mm.[1][3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

The sample is heated at a steady and slow rate.[1]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range.[1]

-

Determination of Boiling Point

The boiling point is determined by distillation, following a method similar to ASTM D2887 for petroleum products.[4]

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

A measured volume of 3-Ethyl-o-xylene is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.

-

The sample is heated, and the temperature is monitored.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid begins to boil and condense in the condenser, is recorded as the boiling point.

-

Determination of Density

The density of 3-Ethyl-o-xylene can be determined using several methods as outlined in OECD Guideline 109.[5][6][7][8][9] The pycnometer method is commonly used for liquids.

-

Apparatus : Pycnometer (a glass flask with a specific volume), analytical balance, thermostat.

-

Procedure :

-

The empty pycnometer is weighed.

-

The pycnometer is filled with 3-Ethyl-o-xylene and placed in a thermostat at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The pycnometer filled with the sample is weighed.

-

The weight of the sample is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is determined using a refractometer.[10][11][12][13][14]

-

Apparatus : Abbe refractometer, light source (e.g., sodium lamp), temperature-controlled water bath.

-

Procedure :

-

The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

-

A few drops of 3-Ethyl-o-xylene are placed on the prism of the refractometer.[11][13]

-

The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature.

-

The light source is switched on, and the telescope is adjusted to view the boundary between the light and dark fields.[10][11]

-

The compensator is adjusted to eliminate any color fringes.

-

The scale is read to obtain the refractive index of the sample.[10][11]

-

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. A closed-cup method, such as ASTM D56 or ASTM D93, is typically used.[15][16][17][18][19]

-

Apparatus : Closed-cup flash point tester (e.g., Tag Closed-Cup or Pensky-Martens).

-

Procedure :

-

A specified volume of 3-Ethyl-o-xylene is placed in the test cup.

-

The cup is sealed with a lid containing an ignition source and a thermometer.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The temperature at which a flash is observed is recorded as the flash point.[17]

-

Analytical Workflow

The analysis of a 3-Ethyl-o-xylene sample, particularly to determine its purity and to separate it from its isomers, typically involves chromatographic techniques. Gas chromatography (GC) is a powerful method for this purpose.[20][21][22][23] The following diagram illustrates a typical workflow for the analysis of 3-Ethyl-o-xylene.

This workflow begins with the 3-Ethyl-o-xylene sample, which may undergo an optional purification step like fractional distillation to remove significant impurities. The sample is then injected into a Gas Chromatography (GC) system. The GC separates the components of the sample, and the detector generates a signal that is captured during data acquisition, resulting in a chromatogram. This data is then analyzed to identify and quantify the components, leading to the determination of the purity of 3-Ethyl-o-xylene and the separation from its isomers.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. m.youtube.com [m.youtube.com]

- 14. home.uni-leipzig.de [home.uni-leipzig.de]

- 15. azom.com [azom.com]

- 16. store.astm.org [store.astm.org]

- 17. delltech.com [delltech.com]

- 18. scimed.co.uk [scimed.co.uk]

- 19. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 20. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. store.astm.org [store.astm.org]

- 23. agilent.com [agilent.com]

Navigating the Solubility Landscape of 1-Ethyl-2,3-dimethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2,3-dimethylbenzene in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the qualitative solubility profile, rooted in the fundamental principles of chemical interactions. Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility, providing a roadmap for researchers to generate precise data.

Core Concepts: Understanding Solubility

The solubility of a substance is dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. This compound is a nonpolar aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups, results in weak van der Waals forces as the primary mode of intermolecular interaction. Consequently, it exhibits high solubility in nonpolar organic solvents that also rely on these forces and poor solubility in polar solvents, such as water, where strong hydrogen bonds dominate.

Qualitative Solubility Profile of this compound

| Solvent Classification | Solvent | Expected Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane | High / Miscible | van der Waals |

| Toluene | High / Miscible | van der Waals | |

| Carbon Tetrachloride | High / Miscible | van der Waals | |

| Diethyl Ether | High / Miscible | van der Waals, Dipole-Dipole | |

| Polar Aprotic | Acetone | Moderate | Dipole-Dipole |

| Chloroform | Moderate to High | Dipole-Dipole, van der Waals | |

| Polar Protic | Ethanol | Low | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Low | Hydrogen Bonding, Dipole-Dipole | |

| Water | Insoluble | Hydrogen Bonding |

Experimental Protocol for Solubility Determination: The Static Equilibrium Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted static equilibrium or "shake-flask" method, followed by quantitative analysis using gas chromatography.

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvent (high purity)

- Analytical balance

- Thermostatically controlled shaker or water bath

- Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

- Syringes and syringe filters (solvent-compatible, e.g., PTFE)

- Volumetric flasks and pipettes

- Gas chromatograph with a flame ionization detector (GC-FID)

- Appropriate GC column for separating aromatic hydrocarbons

2. Preparation of Standard Solutions:

- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

- These standards will be used to create a calibration curve for the GC-FID analysis. The concentration range of the standards should bracket the expected solubility.

3. Experimental Procedure:

- Accurately weigh an excess amount of this compound and add it to a series of glass vials.

- Add a known volume or mass of the organic solvent to each vial.

- Securely cap the vials to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

- Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

- After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle.

- Carefully withdraw a sample from the supernatant (the clear liquid phase) of each vial using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets or particulates.

- Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the GC-FID calibration curve.

4. Quantitative Analysis (Gas Chromatography):

- Analyze the prepared standard solutions and the diluted samples using the GC-FID.

- Record the peak area of this compound for each run.

- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

- Use the calibration curve to determine the concentration of this compound in the diluted samples.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, a precise understanding of solubility is crucial for formulation, purification, and delivery, making the generation of specific quantitative data through the outlined protocol a valuable endeavor.

Spectral Data Analysis of 1-Ethyl-2,3-dimethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2), a key aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its spectroscopic characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and data interpretation.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.1 | Multiplet | 3H | Ar-H |

| 2.63 | Quartet | 2H | -CH₂- |

| 2.29 | Singlet | 3H | Ar-CH₃ |

| 2.15 | Singlet | 3H | Ar-CH₃ |

| 1.22 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 141.9 | Ar-C (quaternary) |

| 136.8 | Ar-C (quaternary) |

| 133.5 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 127.2 | Ar-CH |

| 124.9 | Ar-CH |

| 25.4 | -CH₂- |

| 20.5 | Ar-CH₃ |

| 15.8 | -CH₂-CH₃ |

| 14.8 | Ar-CH₃ |

Source: SpectraBase, Wiley-VCH GmbH.[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600, 1480, 1450 | C=C stretch (aromatic ring) |

| ~780, 740 | C-H bend (aromatic, out-of-plane) |

Source: NIST Chemistry WebBook.[2][3]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | ~40 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |

Source: NIST Chemistry WebBook.[2]

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was acquired on a Bruker WM-250 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), which also served as the internal standard.[1] For a typical ¹H NMR experiment on a similar alkylbenzene, the sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed using a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a liquid film of this compound. The analysis was performed using a Perkin-Elmer instrument, and the data was digitized by NIST.[3] The transmission method was employed, where the liquid is placed between two salt plates (e.g., NaCl or KBr) and the IR beam is passed through the sample.

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI). In this method, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth Technical Guide to the Health and Safety of 1-Ethyl-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-Ethyl-2,3-dimethylbenzene (CAS No: 933-98-2). The information herein is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting. It is important to note that while specific data for this compound is provided where available, some toxicological information has been extrapolated from the closely related and more extensively studied compound, ethylbenzene (B125841). All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols for key safety assessments are described.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use.

| Property | Value | Reference |

| CAS Number | 933-98-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Aromatic | [3] |

| Boiling Point | 194 °C | [1] |

| Melting Point | -49.5 °C | [1] |

| Flash Point | 51 °C (Closed Cup) | [1] |

| Density | 0.8920 g/cm³ at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and ether. | [3] |

Toxicological Data

Limited specific toxicological data for this compound is available in the public domain. The GHS classification indicates it is harmful if swallowed and causes serious eye irritation.[1][4] For a more comprehensive toxicological profile, data for the structurally similar compound, ethylbenzene, is often referenced.

Note: The following data pertains to Ethylbenzene and should be used as a conservative estimate for risk assessment of this compound.

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | 3500 mg/kg | Rat | Oral | [5] |

| LD50 (Dermal) | 15400 mg/kg | Rabbit | Dermal | [5] |

| LC50 (Inhalation) | 17.2 mg/L (4000 ppm) | Rat | Inhalation (4 hours) | [5][6] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (PELs, TLVs) established for this compound.[4] Therefore, it is prudent to adhere to the limits established for the closely related compound, ethylbenzene, to ensure a high level of safety.

| Organization | Limit Type | Value | Reference |

| OSHA (PEL) | 8-hour TWA | 100 ppm (435 mg/m³) | [7][8] |

| NIOSH (REL) | 10-hour TWA | 100 ppm (435 mg/m³) | [7] |

| NIOSH (STEL) | 15-minute STEL | 125 ppm (545 mg/m³) | [7] |

| ACGIH (TLV) | 8-hour TWA | 20 ppm | [7] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Experimental Protocols

Detailed methodologies for key safety experiments are crucial for the interpretation and replication of safety data.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a series of fixed dose levels.

Principle: The test involves administering the substance to animals in a stepwise procedure using the fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on available information. The outcome of the test is the observation of clear signs of toxicity at one of the fixed dose levels, rather than death, which allows for the classification of the substance.[9]

Methodology:

-

Animal Selection: Healthy, young adult rats (8-12 weeks old) are typically used. Females are generally preferred as they are often slightly more sensitive.[9]

-

Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[10]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. An aqueous solution is preferred, but other vehicles can be used if necessary.[11]

-

Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study.[9]

-

Main Study: Dosing is initiated at a level expected to produce some signs of toxicity. A group of five animals of one sex is used for each dose level.[9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[12]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes procedures for assessing the acute toxicity of a substance when administered via inhalation.

Principle: The test exposes animals to the test substance as a gas, vapor, or aerosol in a chamber for a defined period. The primary endpoint is the determination of the median lethal concentration (LC50).[12]

Methodology:

-

Animal Selection: Young adult rats are the preferred species.[10]

-

Exposure Chamber: The study is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.[10]

-

Concentration and Exposure: Animals are typically exposed for 4 hours to a range of concentrations. A limit test at a high concentration can be performed initially.[12]

-

Observations: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a full necropsy is performed on all animals.[12]

Flash Point Determination (ASTM D93: Pensky-Martens Closed Cup Tester)

This is a standard method for determining the flash point of petroleum products and other liquids.

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[13][14][15]

Methodology:

-

Apparatus: A Pensky-Martens closed cup tester is used, which consists of a test cup, a lid with an ignition source, and a heating system.[13][14]

-

Sample Preparation: The sample is placed in the test cup to a specified level.[16]

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.[16]

-

Ignition: At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space.[16]

-

Observation: The flash point is recorded as the temperature at which a distinct flash is observed inside the cup.[16]

-

Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.[16]

Visualizations

Risk Assessment Workflow

The following diagram illustrates a typical workflow for assessing the risks associated with handling a chemical like this compound in a research setting.

Caption: A simplified workflow for chemical risk assessment and control.

Postulated Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, it is likely to follow a similar pattern to that of ethylbenzene, involving oxidation of the ethyl group.

Caption: A postulated metabolic pathway based on ethylbenzene metabolism.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Use non-sparking tools and avoid sources of ignition as the substance is flammable.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Store separately from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[17]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Use non-sparking tools.[4]

This guide is intended to provide comprehensive health and safety information for this compound to be used by trained professionals. It is essential to consult the most current Safety Data Sheet (SDS) for this chemical before use and to conduct a thorough risk assessment for any specific experimental procedure.

References

- 1. echemi.com [echemi.com]

- 2. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. umwelt-online.de [umwelt-online.de]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. eurolab.net [eurolab.net]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 16. delltech.com [delltech.com]

- 17. airgas.com [airgas.com]

An In-depth Technical Guide to the Industrial Applications of Alkyl-Substituted Benzenes: Diethylbenzene and Ethyl Dimethylbenzene Isomers

Introduction

Alkyl-substituted benzenes are a significant class of aromatic hydrocarbons utilized across a spectrum of industrial applications. Their utility is intrinsically linked to the nature and position of the alkyl groups attached to the benzene (B151609) ring, which influence their physical and chemical properties. This technical guide provides a comprehensive overview of the industrial applications, synthesis, and key properties of two families of alkyl-substituted benzenes: diethylbenzene (DEB) isomers and ethyl dimethylbenzene (EDMB) isomers. While both are C10 aromatic hydrocarbons, their industrial significance and the extent of available technical data differ considerably. This guide will primarily focus on the well-documented applications of diethylbenzene isomers and present the available information on ethyl dimethylbenzene isomers, which are more commonly used as intermediates in organic synthesis.

Diethylbenzene (DEB) Isomers: Production and Major Industrial Applications

Diethylbenzene (C₆H₄(C₂H₅)₂) exists as three positional isomers: 1,2-diethylbenzene (B43095) (ortho-DEB), 1,3-diethylbenzene (B91504) (meta-DEB), and 1,4-diethylbenzene (B43851) (para-DEB). The meta and para isomers hold the most commercial significance.[1] These isomers are typically produced as a byproduct during the alkylation of benzene with ethylene (B1197577) to produce ethylbenzene (B125841), a precursor to styrene.[1][2] The typical isomer ratio in the resulting mixture is approximately 5% 1,2-isomer, 65% 1,3-isomer, and 30% 1,4-isomer.[2] Much of the produced diethylbenzene is recycled through transalkylation with benzene to yield more ethylbenzene.[1]

Key Industrial Applications of Diethylbenzene Isomers

The primary industrial applications of diethylbenzene isomers are centered around their use as precursors for vinyl-aromatic monomers, as solvents, and in heat transfer fluids.

-

Production of Divinylbenzene (B73037) (DVB): The most significant application of diethylbenzene is its dehydrogenation to produce divinylbenzene (DVB).[1] DVB is a crucial cross-linking agent used in the production of ion-exchange resins and specialty polymers like crosslinked polystyrene.[1][3]

-

Solvent Applications: 1,4-Diethylbenzene is utilized as a solvent in closed systems.[2][4] A notable application is in the Parex process, where it serves as a desorbent for the separation of p-xylene (B151628) from other C8 aromatic isomers.[2]

-

Intermediate for other Chemicals: 1,3-Diethylbenzene can be converted to ethylvinylbenzene.[2] Additionally, 1,2-diethylbenzene can be dehydrated and cyclized to form naphthalene.[2]

-

Heat Transfer Fluids: A minor application, accounting for less than 5% of its use, is as a heat transfer fluid, often in mixtures with methyl and/or ethyl biphenyls.[1][2]

-

Fuel Additive: Diethylbenzene isomers are found in JP-8 military jet fuel.[2]

Quantitative Data: Physical Properties of Diethylbenzene Isomers

The distinct physical properties of each DEB isomer are crucial for their separation and specific applications.

| Property | 1,2-Diethylbenzene (ortho) | 1,3-Diethylbenzene (meta) | 1,4-Diethylbenzene (para) | Reference |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | [1] |

| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 | [1] |

| Boiling Point (°C) | 184 | 181.1 | 183.7 | [2] |

| Melting Point (°C) | -31.2 | -83.9 | -42.8 | [2] |

| Density at 20°C (g/cm³) | 0.880 | 0.860 | 0.866 | [2] |

| Vapor Pressure at 25°C (hPa) | 1.4 | 1.5 | 1.4 | [2] |

| Water Solubility at 20°C (mg/L) | 71.1 | 24 | 24.8 | [2] |

| Flash Point (°C) | 57 | 57 | 57 | [1] |

Experimental Protocols: Synthesis and Separation

Synthesis of Diethylbenzene Isomer Mixture

Diethylbenzenes are primarily obtained as a side-product from the Friedel-Crafts alkylation of benzene with ethylene, a process aimed at producing ethylbenzene.[1][5]

-

Reaction: Benzene is reacted with ethylene in the presence of a catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a zeolite catalyst.[3][5]

-

Conditions: The reaction is carried out at elevated temperatures and pressures. For instance, a patent describes a process at 120°C.[3]

-

Product Mixture: The primary product is ethylbenzene, but over-alkylation leads to the formation of a mixture of diethylbenzene isomers.[5] Using shape-selective zeolite catalysts can favor the production of the para isomer.[1]

Separation of Diethylbenzene Isomers

The separation of the closely boiling DEB isomers is challenging and relies on techniques that exploit their subtle differences in physical properties.

-

Fractional Distillation: While difficult due to the close boiling points, fractional distillation can be used to enrich certain isomers.[6]

-

Adsorption: Techniques like simulated moving bed (SMB) chromatography using specific adsorbents (e.g., zeolites) are employed for separating isomers like p-xylene, and similar principles can be applied to DEB isomers.[6]

-

Crystallization: The significant difference in melting points, particularly of the para isomer, allows for its separation from the mixture via fractional crystallization at low temperatures.

Process Visualization: Diethylbenzene Production and Application

Caption: Production and primary application pathway of diethylbenzene isomers.

Ethyl Dimethylbenzene (EDMB) Isomers: Intermediates in Chemical Synthesis

Ethyl dimethylbenzene (C₁₀H₁₄), also known as ethyldimethylbenzene or ethyl xylene, has several isomers depending on the positions of the ethyl and two methyl groups on the benzene ring. Examples include 4-ethyl-1,2-dimethylbenzene (B1219963) (4-ethyl-o-xylene), 2-ethyl-1,3-dimethylbenzene (2-ethyl-m-xylene), and 1-ethyl-2,5-dimethylbenzene (2-ethyl-p-xylene).[7][8][9]

Industrial Applications of Ethyl Dimethylbenzene Isomers

Based on available data, the industrial applications of specific ethyl dimethylbenzene isomers are not as large-scale or well-defined as those for diethylbenzenes. They are primarily utilized in the following capacities:

-

Organic Synthesis Intermediates: Various EDMB isomers are used as intermediates in the synthesis of other chemicals.[10] Their specific structure allows for the creation of more complex molecules.

-

Specialized Building Blocks: In the context of pharmaceutical development and drug discovery, compounds like 4-ethyl-1,2-dimethylbenzene are considered specialized building blocks.[11]

-

Research Chemicals: Many EDMB isomers are available commercially for research and development purposes.[10][11]

-

Volatile Organic Compounds: Some isomers, such as 2-ethyl-m-xylene, have been identified as volatile organic emissions from motor vehicles.[12]

Quantitative Data: Physical Properties of Selected Ethyl Dimethylbenzene Isomers

| Property | 4-Ethyl-1,2-dimethylbenzene | 1-Ethyl-2,5-dimethylbenzene | 1-Ethyl-3,5-dimethylbenzene | Reference |

| CAS Number | 934-80-5 | 1758-88-9 | 934-74-7 | [7][9][13] |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | [7][9][13] |

| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 | [7][9][13] |

| Synonyms | 4-Ethyl-o-xylene, 3,4-Dimethylethylbenzene | 2-Ethyl-p-xylene, 2,5-Dimethylethylbenzene | 5-Ethyl-m-xylene | [7][9][13] |

Experimental Protocols and Process Visualization

Detailed, standardized experimental protocols for the industrial-scale synthesis and application of ethyl dimethylbenzene isomers are not widely published, as they are often part of proprietary multi-step synthetic routes. The synthesis would generally follow standard aromatic alkylation or related organic chemistry principles. Given the lack of a well-defined, large-scale industrial process, a workflow diagram would be speculative.

The industrial applications of ethyl- and dimethyl-substituted benzenes vary significantly based on the specific arrangement and number of alkyl groups. Diethylbenzene isomers have established, large-scale industrial uses, primarily as precursors to divinylbenzene for polymer production and as specialized solvents. Their production as a byproduct of ethylbenzene synthesis is well-understood, and their separation is a key industrial challenge. In contrast, ethyl dimethylbenzene isomers are more commonly encountered as intermediates and building blocks in organic and pharmaceutical synthesis, with less public information available on their large-scale industrial applications. Further research and commercial development may lead to broader applications for these more complex alkyl-substituted benzenes in the future.

References

- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 2. series.publisso.de [series.publisso.de]

- 3. RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture - Google Patents [patents.google.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. quora.com [quora.com]

- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dimethyl-4-ethylbenzene | C10H14 | CID 13629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. SID 87569549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 874-41-9: 1,3-Dimethyl-4-ethylbenzene | CymitQuimica [cymitquimica.com]

- 11. chemscene.com [chemscene.com]

- 12. 1,3-DIMETHYL-2-ETHYLBENZENE | 2870-04-4 [chemicalbook.com]

- 13. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Ethyl-2,3-dimethylbenzene, a C10 aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related C9 and C10 alkylbenzene isomers to provide a robust understanding of its expected thermal behavior. The information presented herein is intended to support research, development, and handling of this compound in various scientific and industrial applications.

Quantitative Thermal Stability Data

| Compound | Onset of Pyrolysis (°C) | Major Decomposition Products | Experimental Conditions |

| n-Propylbenzene | ~827 | Ethene, Toluene, Benzene, Styrene | Single-pulse shock tube, 10-15 bar, ~1.8 ms (B15284909) reaction time |

| 1,2,4-Trimethylbenzene | ~927 | Methane, Toluene, Xylenes, Benzene | Single-pulse shock tube, 10-15 bar, ~1.8 ms reaction time |

| 1,3,5-Trimethylbenzene | ~927 | Methane, Toluene, Xylenes, Benzene | Single-pulse shock tube, 10-15 bar, ~1.8 ms reaction time |

Data extrapolated from a comparative study on C9H12 isomers. It is anticipated that this compound will exhibit a pyrolysis onset temperature within this range, likely closer to that of n-propylbenzene due to the presence of an ethyl group which is more susceptible to cleavage than a methyl group.

Experimental Protocols for Determining Thermal Stability

To ascertain the precise thermal stability of this compound, the following established experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: A differential scanning calorimeter is utilized under a continuous nitrogen purge (20 cm³/min) to create an inert atmosphere and prevent oxidation.

-

Thermal History Erasure: The sample is subjected to a heat/cool/heat cycle, for example, from -20°C to 60°C at a rate of 20°C/min for three cycles. This removes any prior thermal history of the sample.

-

Data Acquisition: Following the cycling, a final heating ramp is applied, for instance from -20°C to a temperature beyond the expected decomposition, at a controlled rate (e.g., 10°C/min). The heat flow to the sample is measured relative to the reference.

-

Data Analysis: The onset temperature of any endothermic or exothermic peak is determined from the resulting thermogram. The area under the peak is integrated to calculate the enthalpy change (ΔH) associated with the transition.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperature and identify the gaseous products evolved during thermal degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (10-20 mg) of this compound is placed in a TGA sample pan (typically ceramic or platinum).

-

Instrument Setup: The TGA is coupled to a mass spectrometer via a heated transfer line. The TGA furnace is purged with an inert gas (e.g., helium or nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 900°C).

-

Data Acquisition: The TGA measures the mass of the sample as a function of temperature and time. Simultaneously, the evolved gases are transferred to the mass spectrometer for analysis. The MS scans a predefined mass-to-charge (m/z) range to identify the decomposition products in real-time.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins). The MS data is analyzed to identify the m/z values of the evolved gases, allowing for the identification of the decomposition products.

Visualizations

General Alkylbenzene Thermal Decomposition Pathway

The thermal decomposition of alkylbenzenes, including this compound, typically proceeds through a free-radical chain reaction mechanism. The following diagram illustrates the principal steps of this process.

Caption: Generalized free-radical mechanism for alkylbenzene thermal decomposition.

Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive thermal stability assessment of this compound is depicted in the following diagram.

Caption: Workflow for comprehensive thermal stability analysis.

An In-depth Technical Guide to the Aromatic Isomers of C10H14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic isomers of C10H14, a group of hydrocarbons with significant applications in the chemical and pharmaceutical industries. This document outlines their physical properties, synthesis methodologies, and key structural distinctions, presenting the information in a clear and accessible format for technical audiences.

Isomer Identification and Classification

The aromatic isomers of C10H14 are a diverse group of compounds based on a benzene (B151609) ring substituted with various alkyl groups. These can be broadly categorized into the following families:

-

Butylbenzenes: Featuring a single butyl group attached to the benzene ring. This family has four isomers: n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene.

-

Cymenes (Isopropyltoluenes): Characterized by one methyl group and one isopropyl group on the benzene ring. There are three positional isomers: ortho-cymene, meta-cymene, and para-cymene.[1]

-

Diethylbenzenes: Containing two ethyl groups attached to the benzene ring. This family includes three isomers: 1,2-diethylbenzene (B43095) (ortho), 1,3-diethylbenzene (B91504) (meta), and 1,4-diethylbenzene (B43851) (para).[2]

-

Propyltoluenes (Methylpropylbenzenes): With one methyl and one propyl group on the benzene ring. This category has three positional isomers for the n-propyl group and two for the isopropyl group (cymenes).

-

Ethylxylenes (Ethyldimethylbenzenes): Featuring one ethyl group and two methyl groups on the benzene ring. Several positional isomers exist.

-

Tetramethylbenzenes: Characterized by four methyl groups attached to the benzene ring. The three isomers are 1,2,3,4-tetramethylbenzene (B1201564) (Prehnitene), 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (Durene).

Quantitative Data Summary

The physical properties of these isomers are crucial for their separation, identification, and application. The following tables summarize key quantitative data for various C10H14 aromatic isomers.

Table 1: Physical Properties of Butylbenzene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| n-Butylbenzene | 1-Phenylbutane | 104-51-8 | -87.9 | 183.3 | 0.8601 (20 °C) | 1.4898 (20 °C) |

| sec-Butylbenzene | (Butan-2-yl)benzene | 135-98-8 | -75.5 | 174 | 0.863 (25 °C) | 1.4901 (20 °C) |

| Isobutylbenzene | 1-Methyl-2-phenylpropane | 538-93-2 | -51.5 | 172.8 | 0.853 (20 °C) | 1.4862 (20 °C) |

| tert-Butylbenzene | 2-Methyl-2-phenylpropane | 98-06-6 | -57.8 | 169.1 | 0.866 (20 °C) | 1.4927 (20 °C) |

Table 2: Physical Properties of Cymene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| o-Cymene | 1-Isopropyl-2-methylbenzene | 527-84-4 | -71.5 | 178 | 0.880 (20 °C) | 1.5000 (20 °C)[3] |

| m-Cymene | 1-Isopropyl-3-methylbenzene | 535-77-3 | -63.8 | 175 | 0.860 (20 °C) | 1.4920 (20 °C)[4] |

| p-Cymene | 1-Isopropyl-4-methylbenzene | 99-87-6 | -68 | 177 | 0.857 (20 °C) | 1.4900 (20 °C)[5] |

Table 3: Physical Properties of Diethylbenzene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1,2-Diethylbenzene | 1,2-Diethylbenzene | 135-01-3 | -31.2 | 184 | 0.880 (20 °C) | 1.5035 (20 °C) |

| 1,3-Diethylbenzene | 1,3-Diethylbenzene | 141-93-5 | -83.9 | 181.1 | 0.862 (20 °C) | 1.4955 (20 °C) |

| 1,4-Diethylbenzene | 1,4-Diethylbenzene | 105-05-5 | -42.8 | 183.7 | 0.862 (20 °C) | 1.4953 (20 °C) |

Table 4: Physical Properties of Propyltoluene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Methyl-2-propylbenzene (B92723) | 1-Methyl-2-propylbenzene | 1074-17-5 | -60.3[6] | 185[7] | 0.876 (20 °C) | 1.4990 (20 °C)[7] |

| 1-Methyl-3-propylbenzene (B93027) | 1-Methyl-3-propylbenzene | 1074-43-7 | -83[8] | 182[8] | 0.860 (20 °C)[9] | 1.4940 (20 °C)[8] |

| 1-Methyl-4-propylbenzene (B86881) | 1-Methyl-4-propylbenzene | 1074-55-1 | -63.6[10] | 183.4[11] | 0.862 (20 °C)[12] | 1.4940 (20 °C)[12] |

Table 5: Physical Properties of Ethyldimethylbenzene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Ethyl-2,3-dimethylbenzene | This compound | 933-98-2 | -50[13] | 184.4[14] | 0.870 (20 °C)[13] | 1.5030 (20 °C)[13] |

| 1-Ethyl-2,4-dimethylbenzene | 1-Ethyl-2,4-dimethylbenzene | 874-41-9 | -63[15] | 188-189 | 0.869 (20 °C)[15] | 1.5030 (20 °C)[15] |

| 1-Ethyl-3,5-dimethylbenzene (B1584817) | 1-Ethyl-3,5-dimethylbenzene | 934-74-7 | -84.3[16] | 183.6[16] | 0.861 (20 °C)[17] | 1.4980 (20 °C)[17] |

Table 6: Physical Properties of Tetramethylbenzene Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | -6.2 | 205 | 0.905 (20 °C) | 1.5200 (20 °C) |

| Isodurene | 1,2,3,5-Tetramethylbenzene | 527-53-7 | -23.7 | 198 | 0.890 (20 °C) | 1.5130 (20 °C) |

| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | 79.2 | 196-198 | 0.888 (20 °C) | 1.5140 (80 °C) |

Experimental Protocols: Synthesis of C10H14 Aromatic Isomers

The synthesis of these isomers often employs classic organic reactions, with Friedel-Crafts alkylation being a cornerstone technique. Below are detailed methodologies for the synthesis of representative isomers.

Friedel-Crafts Alkylation: General Principle

This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Synthesis of tert-Butylbenzene

Reaction: Benzene is alkylated with tert-butyl chloride in the presence of anhydrous aluminum chloride.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas trap to handle the evolving hydrogen chloride gas.

-

Reactant Charging: Anhydrous aluminum chloride (e.g., 50 g) and dry benzene (e.g., 175 ml) are added to the reaction flask.

-

Cooling: The flask is cooled in an ice-salt bath to a temperature of 0-5 °C.

-

Addition of Alkyl Halide: tert-Butyl chloride (e.g., 50 g) is added dropwise from the dropping funnel over several hours while maintaining the low temperature and constant stirring.

-

Reaction Quenching: After the addition is complete, the reaction is stirred for an additional hour. The reaction mixture is then quenched by the slow addition of crushed ice.

-

Work-up: Cold water is added to decompose the intermediate complex. The mixture is then subjected to steam distillation.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride) and purified by fractional distillation. The fraction boiling at approximately 167 °C is collected as pure tert-butylbenzene.

Synthesis of Isobutylbenzene

Method 1: Wolff-Kishner Reduction of Isobutyrophenone

Reaction: Isobutyrophenone is reduced using hydrazine (B178648) hydrate (B1144303) in a basic medium.

Experimental Protocol:

-

Reactant Mixture: Isobutyrophenone is mixed with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like glycerol.

-

Reflux: The mixture is heated to reflux (typically 150-200 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., pentane).

-

Purification: The organic layer is washed with dilute acid and then water, dried over an anhydrous salt, and the solvent is removed by distillation. The resulting crude product is purified by distillation to yield isobutylbenzene.

Method 2: Friedel-Crafts Acylation followed by Reduction

This two-step synthesis provides an alternative route.

Synthesis of Durene (1,2,4,5-Tetramethylbenzene)

Reaction: Methylation of xylene or pseudocumene using a methylating agent like methyl chloride or methanol (B129727) in the presence of a suitable catalyst.

Experimental Protocol (from p-xylene):

-

Catalyst and Reactant Setup: A mixture of p-xylene (B151628) and a catalyst (e.g., a bifunctional catalyst like ZnZrOₓ–HZSM-5) is prepared.

-

Methylation: The methylation is carried out with a methylating agent such as methanol or syngas (a mixture of CO and H₂) at elevated temperatures (e.g., 320-400 °C) and pressures (e.g., 3.0 MPa).

-

Separation: Due to its high melting point, durene can be selectively crystallized from the mixture of its isomers. The reaction product is cooled, and the solid durene is separated by filtration.

-

Purification: The crude durene can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Relationships in Isomer Synthesis

The synthesis of various C10H14 isomers often involves a series of interconnected reactions, where the product of one step serves as the reactant for the next. The choice of starting material and reaction conditions dictates the final isomeric product.

Conclusion

The aromatic isomers of C10H14 represent a fascinating and industrially significant class of compounds. Their synthesis, primarily through Friedel-Crafts alkylation and subsequent modifications, allows for the production of a wide array of structures with distinct physical properties. A thorough understanding of these properties and synthetic routes is essential for researchers and professionals in chemistry and drug development for applications ranging from solvents and polymer precursors to intermediates in the synthesis of fine chemicals and pharmaceuticals. This guide provides a foundational reference for further exploration and application of these versatile hydrocarbons.

References

- 1. 1-isopropyl-3-methylbenzene [chemister.ru]

- 2. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-isopropyl-2-methylbenzene [stenutz.eu]

- 4. 1-isopropyl-3-methylbenzene [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Methyl-2-propylbenzene | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-methyl-2-propylbenzene [stenutz.eu]

- 8. 1-methyl-3-propylbenzene [stenutz.eu]

- 9. 1074-43-7 CAS MSDS (1-METHYL-3-PROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. 1-methyl-4-propylbenzene [stenutz.eu]

- 13. This compound [stenutz.eu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]

- 16. echemi.com [echemi.com]

- 17. 1-ethyl-3,5-dimethylbenzene [stenutz.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-2,3-dimethylbenzene via Friedel-Crafts Alkylation

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to aromatic rings.[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an alkyl halide, alkene, or alcohol acts as the alkylating agent in the presence of a Lewis acid catalyst.[1][2] These application notes provide a detailed protocol for the synthesis of 1-ethyl-2,3-dimethylbenzene, also known as 3-ethyl-o-xylene, by the ethylation of 1,2-dimethylbenzene (o-xylene).[3] This compound is a valuable intermediate in the production of various specialty chemicals.[4] The protocol described herein utilizes ethyl bromide as the alkylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[5]

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts alkylation involves a multi-step mechanism.[6]

-

Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with the alkylating agent, ethyl bromide, to form a highly electrophilic ethyl carbocation or a polarized complex.[2][6]

-

Electrophilic Attack: The electron-rich π system of the 1,2-dimethylbenzene ring acts as a nucleophile and attacks the electrophilic ethyl group. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₃Br]⁻ complex, abstracts a proton from the carbon atom bearing the new ethyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerates the aluminum chloride catalyst along with the formation of hydrogen bromide.[6]

It is important to note that Friedel-Crafts alkylations can be prone to certain limitations, such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements.[7][8] However, for the ethylation of xylene, these are generally less problematic.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Dimethylbenzene (o-xylene) | 95-47-6 | C₈H₁₀ | 106.17 |

| Ethyl Bromide | 74-96-4 | C₂H₅Br | 108.97 |

| Anhydrous Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (B109758) (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| This compound (Product) | 933-98-2 | C₁₀H₁₄ | 134.22[9] |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (6.7 g, 0.05 mol) and anhydrous dichloromethane (50 mL). The mixture is stirred and cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 1,2-dimethylbenzene (10.6 g, 0.1 mol) in anhydrous dichloromethane (20 mL) is prepared. This solution and ethyl bromide (10.9 g, 0.1 mol) are added sequentially to the dropping funnel and then introduced dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully and slowly pouring the mixture over 100 g of crushed ice with stirring. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

Washing: The combined organic layers are washed successively with 1 M hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.[4] The boiling point of the product is approximately 194 °C.[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under varying conditions. (Note: These are representative values and actual results may vary).

| Experiment | Molar Ratio (o-xylene:EtBr:AlCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2:1:1 | 0-5 | 2 | 75 | 95 |

| 2 | 1:1:0.5 | 25 | 3 | 68 | 92 |

| 3 | 1:1.2:0.5 | 0-5 | 3 | 82 | 96 |

Visualizations

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. beyondbenign.org [beyondbenign.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. This compound 95% | CAS: 933-98-2 | AChemBlock [achemblock.com]

- 10. echemi.com [echemi.com]

Application Note and Protocol for the Ethylation of o-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the vapor-phase ethylation of o-xylene (B151617) using ethanol (B145695) as an alkylating agent over a zeolite catalyst. This process is of significant interest for the selective synthesis of ethyl-o-xylene isomers, which are valuable intermediates in the production of various chemicals. The protocol outlines the necessary materials, equipment setup, experimental procedure, and safety precautions. Additionally, this note includes a summary of typical catalytic performance data and visual diagrams to illustrate the experimental workflow and reaction mechanism.

Introduction

The alkylation of aromatic compounds is a fundamental process in the chemical industry for the production of a wide range of valuable products. The ethylation of o-xylene, in particular, yields ethyl-o-xylene isomers, which can be further processed into specialty chemicals. Zeolite catalysts, such as ZSM-5, are often employed for this reaction due to their shape-selective properties, high activity, and stability. This application note details a laboratory-scale procedure for the ethylation of o-xylene with ethanol in a fixed-bed reactor, a common setup for catalytic gas-phase reactions.

Experimental Protocol

Materials

-

o-Xylene (C₈H₁₀): Reagent grade, ≥98% purity

-

Ethanol (C₂H₅OH): Anhydrous, ≥99.5% purity

-

Catalyst: H-ZSM-5 zeolite (Si/Al ratio of 50-100), calcined

-

Nitrogen (N₂): High purity, for inerting and as a carrier gas

-

Deionized Water: For cleaning

-

Acetone: For cleaning and drying glassware

Equipment

-

Fixed-Bed Reactor System:

-

Stainless steel or quartz reactor tube (e.g., 10 mm inner diameter, 30 cm length)

-

Furnace with temperature controller

-

Mass flow controllers for gas and liquid feeds

-

High-pressure liquid pump for delivering the reactant mixture

-

Back pressure regulator to maintain system pressure

-

-

Gas Chromatograph (GC):

-

Flame Ionization Detector (FID)

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-INNOWAX, 60 m x 0.32 mm x 0.5 µm)[1]

-

-

Glassware: Round-bottom flasks, beakers, graduated cylinders

-

Condenser and Collection System: To cool and collect the product stream

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Procedure

-

Catalyst Preparation and Loading:

-

Weigh approximately 1.0 g of the H-ZSM-5 zeolite catalyst.

-